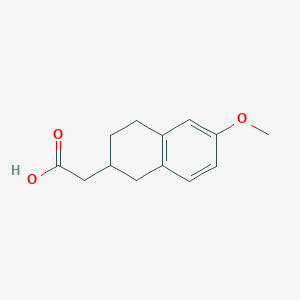

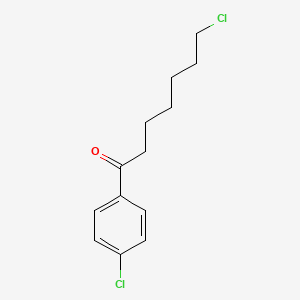

7-Chloro-1-(4-chlorophenyl)-1-oxoheptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

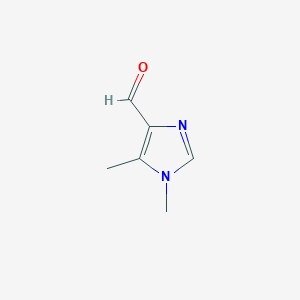

Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

A series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested for antifungal activity against a pathogenic strain of fungi and antibacterial activity against Gram-positive and Gram-negative organisms .

Molecular Structure Analysis

In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Chemical Reactions Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .

Wissenschaftliche Forschungsanwendungen

Structural Analysis in Crystallography

7-Chloro-1-(4-chlorophenyl)-1-oxoheptane: plays a role in the structural analysis of crystalline materials. Its molecular architecture, enriched with distinct functional groups, allows for detailed investigations into the solid-state crystal structure using computational methods like Density Functional Theory (DFT) . This compound helps in visualizing and quantifying intermolecular interactions within crystal structures, which is crucial for understanding the molecular shape and properties in its crystalline environment.

Medicinal Chemistry: Antimicrobial and Antitumor Applications

In medicinal chemistry, derivatives of thiazole, which can be structurally related to 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane , exhibit a wide range of biological activities. These include acting as antimicrobial, antifungal, antiviral, and antitumor agents . The compound’s structure can be utilized to design new drug molecules with lesser side effects and improved efficacy against various diseases.

Pharmacology: Drug Development

The compound’s derivatives have been explored for their potential in drug development, particularly in cancer pharmacology. For instance, a derivative showed promising activity against the HCT116 cell line, indicating its potential use in developing new anticancer therapies .

Material Science: Safety and Handling

In material science, the safety data sheets of related compounds provide essential information on handling, storage, and disposal. This data is critical for laboratory chemicals and substances synthesized using 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane as a starting material or intermediate .

Analytical Chemistry: Method Development

This compound is significant in analytical chemistry, where it’s used in the development of new analytical methods. For example, it’s involved in the preparation of certain carbonates used in High-Performance Liquid Chromatography (HPLC) method development .

Agriculture: Pesticide and Fungicide Development

In agriculture, thiazole derivatives, which may be structurally similar to 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane , are used in the development of pesticides and fungicides. These compounds help protect crops from microbial infections and pests, contributing to increased agricultural productivity .

Wirkmechanismus

The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . In particular, they are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, antiinflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

Eigenschaften

IUPAC Name |

7-chloro-1-(4-chlorophenyl)heptan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2O/c14-10-4-2-1-3-5-13(16)11-6-8-12(15)9-7-11/h6-9H,1-5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQMGNGNUMRNRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622005 |

Source

|

| Record name | 7-Chloro-1-(4-chlorophenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1-(4-chlorophenyl)-1-oxoheptane | |

CAS RN |

76852-66-9 |

Source

|

| Record name | 7-Chloro-1-(4-chlorophenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.